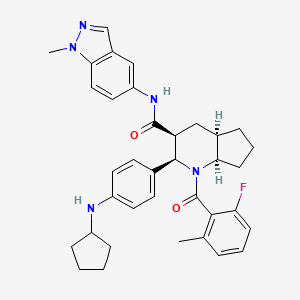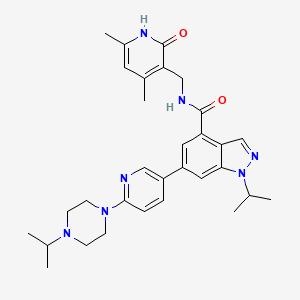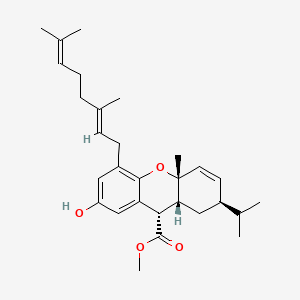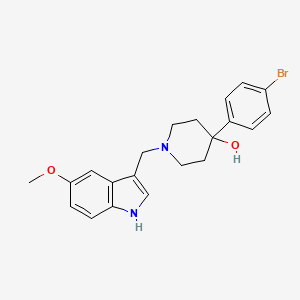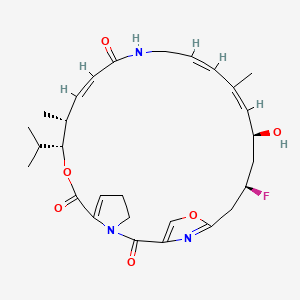
Mitochondrial respiration-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitochondrial Respiration-IN-2 is a compound that plays a significant role in the study of mitochondrial function and bioenergetics. It is primarily used to investigate the mechanisms of mitochondrial respiration and oxidative phosphorylation, which are crucial processes for cellular energy production. This compound is particularly valuable in research focused on understanding mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders, metabolic syndromes, and cancer.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial Respiration-IN-2 involves a series of organic reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired chemical structure. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of the core scaffold: This may involve cyclization reactions, condensation reactions, or other organic transformations.
Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis: To reduce human error and increase reproducibility.
Quality control: Rigorous testing to ensure the compound meets the required specifications for research use.
化学反应分析
Types of Reactions: Mitochondrial Respiration-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Mitochondrial Respiration-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of mitochondrial respiration and oxidative phosphorylation.
Biology: Helps in understanding the role of mitochondria in cellular metabolism and energy production.
Medicine: Investigates mitochondrial dysfunctions in diseases such as neurodegenerative disorders, metabolic syndromes, and cancer.
Industry: Applied in the development of drugs targeting mitochondrial pathways and in the production of bioenergetic assays.
作用机制
The mechanism of action of Mitochondrial Respiration-IN-2 involves its interaction with the mitochondrial electron transport chain. The compound modulates the activity of specific complexes within the chain, affecting the flow of electrons and the production of adenosine triphosphate (ATP). This modulation can lead to changes in mitochondrial membrane potential, reactive oxygen species production, and overall cellular energy status. The molecular targets and pathways involved include:
Complex I (NADH dehydrogenase): Inhibition or activation can alter electron flow and ATP production.
Complex III (cytochrome bc1 complex): Modulation affects the proton gradient and ATP synthesis.
Complex IV (cytochrome c oxidase): Changes in activity impact oxygen consumption and ATP generation.
相似化合物的比较
- Rotenone
- Antimycin A
- Oligomycin
属性
分子式 |
C28H36FN3O6 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC 名称 |
(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1 |
InChI 键 |
XVFONGDXBMJZOV-SOXVDNTRSA-N |
手性 SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C |
规范 SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)


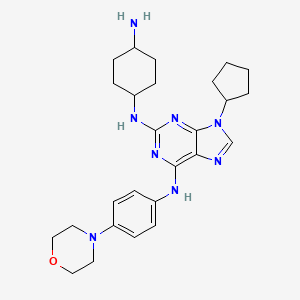
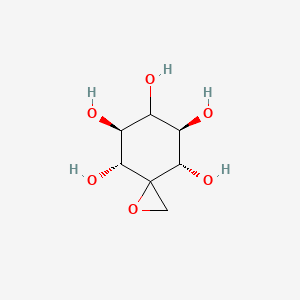
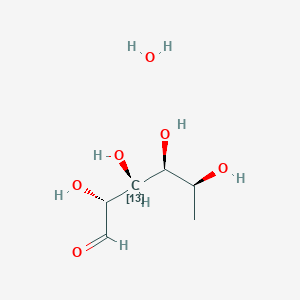
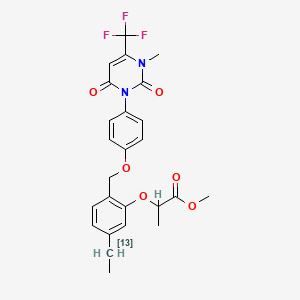
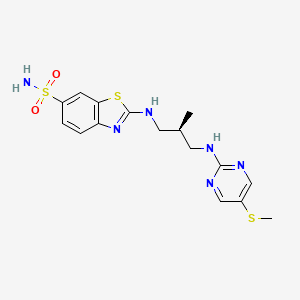
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
